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Compound of Interest

Compound Name:
2-Bromo-6-(2-methyl-1,3-dioxolan-

2-yl)pyridine

Cat. No.: B1280851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of key 2-

bromo-6-substituted pyridine derivatives, with a focus on "2-Acetyl-6-bromopyridine" as a well-

characterized analogue of "2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine". The objective

is to offer a valuable resource for the identification, characterization, and quality control of this

important class of heterocyclic compounds, which are pivotal intermediates in pharmaceutical

and agrochemical research.

Introduction
2-Bromo-6-substituted pyridines are versatile building blocks in organic synthesis. The bromine

atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, while

the substituent at the 6-position can be tailored to achieve desired molecular properties. "2-
Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine" is a derivative where the acetyl group of "2-

Acetyl-6-bromopyridine" is protected as a ketal. This protection strategy is common in multi-

step syntheses. A thorough spectroscopic analysis is crucial for confirming the identity and

purity of these compounds at each synthetic stage. This guide summarizes key spectroscopic

data for "2-Acetyl-6-bromopyridine" and compares it with related structures to aid in the

interpretation of experimental results.
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Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for "2-Acetyl-6-bromopyridine" and

related pyridine derivatives. This data is essential for comparative analysis and for predicting

the spectral features of "2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine".

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound H-3 H-4 H-5
Other
Protons

Solvent

2-Acetyl-6-

bromopyridin

e

7.80 (d) 7.72 (t) 7.95 (d)
2.65 (s, 3H, -

COCH₃)
CDCl₃

2-

Bromopyridin

e[1]

7.26 (ddd) 7.70 (td) 7.40 (d) 8.35 (ddd) CDCl₃

2,6-

Dibromopyridi

ne

7.45 (d) 7.29 (t) 7.45 (d) - CDCl₃

Predicted data for "2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine": The signals for the

pyridine ring protons (H-3, H-4, H-5) are expected to be in a similar region to those of 2-acetyl-

6-bromopyridine. The key difference will be the absence of the acetyl methyl singlet and the

appearance of signals for the dioxolane group: a singlet for the methyl group around 1.7 ppm

and a multiplet for the ethylene glycol protons (-OCH₂CH₂O-) around 4.0 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compo
und

C-2 C-3 C-4 C-5 C-6
Other
Carbon
s

Solvent

2-Acetyl-

6-

bromopyr

idine

152.9 128.8 139.3 121.8 142.0

199.5

(C=O),

25.9 (-

CH₃)

CDCl₃

2-

Bromopy

ridine[1]

142.4 128.4 138.6 122.8 150.3 - CDCl₃

2-

Acetylpyr

idine

153.7 125.4 136.8 121.8 149.0

200.1

(C=O),

25.8 (-

CH₃)

CDCl₃

Predicted data for "2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine": The pyridine carbon

signals will be in a similar range. The carbonyl signal around 200 ppm will be absent and

replaced by a signal for the quaternary carbon of the dioxolane group (C(O)₂) around 108-110

ppm, a signal for the dioxolane methyl group around 25 ppm, and a signal for the ethylene

carbons (-OCH₂CH₂O-) around 65 ppm.

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Compound C=O Stretch
C=N/C=C Stretch
(Pyridine Ring)

C-Br Stretch

2-Acetyl-6-

bromopyridine
~1700 ~1570, 1540, 1420 ~680

2-Bromopyridine - ~1575, 1550, 1425 ~690

2-Acetylpyridine[2] ~1695 ~1580, 1560, 1430 -

Predicted data for "2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine": The strong C=O

stretching band around 1700 cm⁻¹ will be absent. The spectrum will be characterized by strong
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C-O stretching bands from the dioxolane ring in the 1200-1000 cm⁻¹ region, in addition to the

pyridine ring and C-Br vibrations.

Table 4: Mass Spectrometry Data (Key m/z values)

Compound Molecular Ion [M]⁺ Key Fragment Ions

2-Acetyl-6-bromopyridine[3]
199/201 (due to ⁷⁹Br/⁸¹Br

isotopes)

184/186 ([M-CH₃]⁺), 156/158

([M-COCH₃]⁺), 128 ([M-Br]⁺)

2-Bromopyridine 157/159 78 ([M-Br]⁺)

Predicted data for "2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine": The molecular ion peak

should appear at m/z 243/245. Key fragmentation would likely involve the loss of a methyl

radical to give a fragment at m/z 228/230, followed by further fragmentation of the dioxolane

ring.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-bromo-6-substituted

pyridine derivatives. Instrument parameters may need to be optimized for specific samples and

equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. For liquid

samples, use 1-2 drops. Ensure the sample is fully dissolved. If solid particles are present,

filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into

the NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher for better resolution.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.
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Spectral Width: Typically 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: Typically 0-220 ppm.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and

the crystal by applying gentle pressure with the built-in clamp.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be recorded

before running the sample.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct infusion or coupled with a

chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography
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(LC-MS). For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl

acetate). For LC-MS, dissolve in a solvent compatible with the mobile phase (e.g., methanol,

acetonitrile).

Ionization Method: Electron Ionization (EI) is commonly used for these types of molecules

and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer

ionization technique often used with LC-MS.

Data Acquisition (EI-MS):

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 200-250 °C.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

plausible fragmentation pathway for a representative 2-bromo-6-substituted pyridine.
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Caption: General workflow for the spectroscopic analysis of organic compounds.
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Caption: Plausible mass spectral fragmentation of 2-Acetyl-6-bromopyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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